molecular formula C16H15N B1149750 1-methyl-2-o-tolyl-1H-indole CAS No. 157427-49-1

1-methyl-2-o-tolyl-1H-indole

Cat. No.: B1149750
CAS No.: 157427-49-1
M. Wt: 221
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Description

1-Methyl-2-o-tolyl-1H-indole is a substituted indole derivative characterized by a methyl group at the 1-position and an ortho-tolyl (2-methylphenyl) group at the 2-position of the indole ring. Its molecular formula is C16H15N, with a molecular weight of 221.30 g/mol (calculated from MS m/z 221 [M⁺], 100% abundance) . The compound's structure is confirmed by NMR spectroscopy:

  • ¹H NMR (CDCl₃): δ 7.65 (d, 1H, J = 6.0 Hz), 7.22–7.37 (m, 6H, aromatic), 3.51 (s, 3H, N–CH₃), and 2.20 (s, 3H, o-tolyl–CH₃) .
  • ¹³C NMR (CDCl₃): Key signals include δ 140.5 (C–N), 138.0 (C–o-tolyl), and 20.0 (o-tolyl–CH₃) .

Properties

CAS No.

157427-49-1

Molecular Formula

C16H15N

Molecular Weight

221

Synonyms

1-methyl-2-o-tolyl-1H-indole

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-Methyl-2-o-tolyl-1H-indole with Analogues

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Features (¹H NMR) Reference
1-Methyl-2-o-tolyl-1H-indole 1-CH₃, 2-o-tolyl C₁₆H₁₅N 221.30 δ 3.51 (N–CH₃), 2.20 (o-tolyl–CH₃)
1-Ethyl-2-methyl-1H-indole 1-C₂H₅, 2-CH₃ C₁₁H₁₃N 145.20 δ 1.42 (t, CH₂CH₃), 2.55 (s, C2–CH₃)
1-Allyl-2-methyl-5-nitro-1H-indole 1-CH₂CH=CH₂, 2-CH₃, 5-NO₂ C₁₂H₁₁N₂O₂ 215.23 δ 5.10–5.30 (allyl protons), 8.10 (NO₂)
3-(1-Phenethyl-1H-imidazol-5-yl)-1H-indole 3-imidazolyl, 1-phenethyl C₁₉H₁₇N₃ 287.36 δ 4.25 (t, N–CH₂), 7.30–7.50 (aromatic)

Key Observations :

  • Steric and Electronic Effects : The o-tolyl group in 1-methyl-2-o-tolyl-1H-indole imposes greater steric hindrance than smaller substituents (e.g., methyl or ethyl) in analogues like 1-ethyl-2-methyl-1H-indole . This hindrance may reduce reactivity in electrophilic substitution reactions compared to less bulky derivatives.
  • Functional Group Diversity: Compounds like 1-allyl-2-methyl-5-nitro-1H-indole and imidazole-fused derivatives exhibit distinct electronic profiles due to electron-withdrawing (e.g., NO₂) or heterocyclic groups, altering their chemical behavior.

Physicochemical Properties

  • Lipophilicity : The o-tolyl group in 1-methyl-2-o-tolyl-1H-indole increases logP compared to smaller alkyl-substituted indoles (e.g., 1-ethyl-2-methyl-1H-indole) .
  • Melting Points : While data for the target compound is unavailable, analogues like 3-(1-phenethyl-1H-imidazol-5-yl)-1H-indole melt at 69–70°C , suggesting that bulkier substituents may elevate melting points due to crystallinity.

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